molecular formula C14H17NO B15308016 Benzofuran-2-yl(cyclopentyl)methanamine

Benzofuran-2-yl(cyclopentyl)methanamine

Cat. No.: B15308016
M. Wt: 215.29 g/mol
InChI Key: QIUSBCVTGJEMSA-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(cyclopentyl)methanamine: is a chemical compound with the molecular formula C14H17NO. Benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves constructing the benzofuran ring through various methods. Another method involves the McMurry reaction, which is a reductive coupling of carbonyl compounds . Additionally, cycloisomerization of alkyne-o-substituted phenols is also used to synthesize benzofuran derivatives .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and efficiency. For instance, copper-mediated and palladium-catalyzed coupling reactions are commonly used . These methods are advantageous due to their high selectivity and ability to produce complex benzofuran structures with fewer side reactions .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(cyclopentyl)methanamine: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzofuran derivatives can lead to the formation of benzofuranones, while reduction can yield benzofuranols .

Comparison with Similar Compounds

Benzofuran-2-yl(cyclopentyl)methanamine: can be compared with other benzofuran derivatives such as:

  • Benzofuran-2-yl(cyclohexyl)methanamine
  • Benzofuran-2-yl(phenyl)methanamine
  • Benzofuran-2-yl(methyl)methanamine

These compounds share a similar benzofuran core structure but differ in their substituents, which can influence their chemical properties and biological activities . The uniqueness of This compound lies in its specific cyclopentyl substituent, which may confer distinct pharmacological properties .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-benzofuran-2-yl(cyclopentyl)methanamine

InChI

InChI=1S/C14H17NO/c15-14(10-5-1-2-6-10)13-9-11-7-3-4-8-12(11)16-13/h3-4,7-10,14H,1-2,5-6,15H2

InChI Key

QIUSBCVTGJEMSA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC3=CC=CC=C3O2)N

Origin of Product

United States

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